molecular formula C31H24F3N5O3 B1139175 Umbralisib R-enantiomer

Umbralisib R-enantiomer

Número de catálogo: B1139175
Peso molecular: 571.5 g/mol
Clave InChI: IUVCFHHAEHNCFT-MRXNPFEDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de RP5264 R-enantiómero implica varios pasos, incluyendo la preparación del intermedio quiral y la reacción de acoplamiento final. Las rutas sintéticas específicas y las condiciones de reacción son propietarias y no se divulgan públicamente. Se sabe que la síntesis involucra el uso de catalizadores quirales y reactivos selectivos para lograr la pureza enantiomérica deseada .

Métodos de producción industrial

La producción industrial de RP5264 R-enantiómero generalmente involucra la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye medidas rigurosas de control de calidad para mantener la consistencia y eficacia del compuesto .

Análisis De Reacciones Químicas

Tipos de reacciones

RP5264 R-enantiómero se somete a varias reacciones químicas, que incluyen:

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y reactivos de sustitución como los haluros de alquilo. Las reacciones se llevan a cabo típicamente bajo condiciones controladas de temperatura y pH para garantizar el resultado deseado .

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados de RP5264 R-enantiómero, que se pueden estudiar más a fondo para su actividad biológica y posibles aplicaciones terapéuticas .

Aplicaciones Científicas De Investigación

FDA Approval and Indications

The U.S. Food and Drug Administration granted accelerated approval for umbralisib in February 2021 for:

  • Marginal Zone Lymphoma (MZL) : For adult patients who have received at least one prior anti-CD20-based regimen.
  • Follicular Lymphoma (FL) : For adult patients who have received at least three prior lines of systemic therapy .

The approval was based on clinical trial data demonstrating significant overall response rates (ORR) and duration of response (DOR) among treated patients. In trials, the ORR was reported as 49% for MZL and 43% for FL, with notable complete response rates .

Comparative Potency of Enantiomers

The R-enantiomer exhibits superior potency compared to the S-enantiomer. Table 1 summarizes the comparative potency against specific targets:

EnantiomerTargetPotency (K_i in μM)Improvement Factor
R-enantiomerALK (wild-type)0.0002-
R-enantiomerALK-L1196M0.00029-
S-enantiomerALK (wild-type)0.0017210-fold lower
S-enantiomerALK-L1196M0.0021210-fold lower

The R-enantiomer's enhanced binding affinity is attributed to its structural interactions with target proteins, allowing it to engage effectively in stabilizing conformations within binding pockets .

Efficacy in Lymphoid Malignancies

A pooled analysis from clinical trials involving over 2000 patients demonstrated that umbralisib, particularly the R-enantiomer, achieved an overall response rate of 47.1% in patients with relapsed or refractory marginal zone lymphoma and follicular lymphoma. This study underscores the compound's effectiveness across various B-cell malignancies, highlighting its clinical relevance .

Safety Profile

The safety profile of umbralisib includes common adverse reactions such as increased creatinine levels, diarrhea-colitis, fatigue, nausea, and neutropenia. Serious adverse reactions occurred in approximately 18% of patients, primarily related to gastrointestinal issues and infections . The most common reasons for dose modifications were diarrhea-colitis and transaminase elevation.

Mecanismo De Acción

RP5264 R-enantiómero ejerce sus efectos inhibiendo selectivamente la isoforma delta de la fosfoinositido 3-quinasa (PI3Kδ). Esta inhibición conduce a una reducción en la fosforilación de los objetivos aguas abajo, como AKT, que juega un papel crítico en la supervivencia y proliferación celular. Al bloquear la vía PI3Kδ, RP5264 R-enantiómero puede inducir la apoptosis e inhibir el crecimiento de las células cancerosas .

Comparación Con Compuestos Similares

Compuestos similares

Singularidad

RP5264 R-enantiómero es único debido a su inhibición selectiva de PI3Kδ y su menor actividad en comparación con TGR-1202. Esto lo convierte en una valiosa herramienta para estudiar los efectos específicos de la inhibición de PI3Kδ sin la mayor potencia y posibles efectos secundarios asociados con inhibidores más activos .

Actividad Biológica

Umbralisib, a dual inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε), has garnered attention for its therapeutic potential in treating various lymphoid malignancies. The R-enantiomer of umbralisib exhibits distinct biological activities compared to its S-enantiomer, influencing its pharmacokinetic and pharmacodynamic profiles. This article delves into the biological activity of the R-enantiomer, supported by data tables, case studies, and research findings.

Overview of Umbralisib

Umbralisib is marketed under the brand name Ukuoniq and was approved by the FDA in February 2021 for the treatment of marginal zone lymphoma (MZL) and follicular lymphoma (FL) . Its mechanism of action involves the inhibition of PI3Kδ and CK1ε, leading to modulation of signaling pathways that are crucial for cell proliferation and survival in malignant B cells .

Chirality and Biological Activity

The chirality of umbralisib plays a significant role in its biological activity. The R-enantiomer has been shown to possess enhanced enzymatic activity and improved pharmacokinetic properties compared to the S-enantiomer. For instance, studies indicate that the R-enantiomer exhibits a 210-fold improvement in potency against certain targets, such as ALK mutations .

Table 1: Comparative Potency of Umbralisib Enantiomers

EnantiomerTargetPotency (K_i in μM)Improvement Factor
R-enantiomerALK (wild-type)0.0002-
R-enantiomerALK-L1196M0.00029-
S-enantiomerALK (wild-type)0.0017210-fold lower
S-enantiomerALK-L1196M0.0021210-fold lower

The R-enantiomer's superior binding affinity can be attributed to its structural interactions with target proteins. Structural analysis reveals that the R-enantiomer efficiently binds to c-MET, forming critical hydrogen bonds and engaging in π-π interactions that stabilize its conformation within the binding pocket .

Case Study: Efficacy in Lymphoid Malignancies

A pooled analysis from clinical trials demonstrated that umbralisib, particularly the R-enantiomer, achieved an overall response rate of 47.1% in patients with relapsed or refractory marginal zone lymphoma and follicular lymphoma . The study included over 2000 patients , highlighting the compound's effectiveness across various B-cell malignancies.

Safety Profile

The safety profile of umbralisib has been extensively evaluated. Common treatment-emergent adverse events (TEAEs) include diarrhea (60.7%), neutropenia (17.8%), and increased liver enzymes . Notably, these adverse effects were manageable, with no cumulative toxicities reported over long-term treatment periods.

Table 2: Treatment-Emergent Adverse Events (TEAEs)

Adverse EventIncidence (%)
Diarrhea60.7
Neutropenia17.8
AST Increase16.8
ALT Increase5.7
Serious AEs25.6

Propiedades

IUPAC Name

2-[(1R)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H24F3N5O3/c1-15(2)41-24-9-7-18(12-22(24)34)27-26-30(35)36-14-37-31(26)39(38-27)16(3)29-25(17-5-4-6-19(32)11-17)28(40)21-13-20(33)8-10-23(21)42-29/h4-16H,1-3H3,(H2,35,36,37)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUVCFHHAEHNCFT-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C2=NN(C3=NC=NC(=C23)N)C(C)C4=C(C(=O)C5=C(O4)C=CC(=C5)F)C6=CC(=CC=C6)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C(=O)C2=C(O1)C=CC(=C2)F)C3=CC(=CC=C3)F)N4C5=NC=NC(=C5C(=N4)C6=CC(=C(C=C6)OC(C)C)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H24F3N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

571.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Umbralisib R-enantiomer
Reactant of Route 2
Reactant of Route 2
Umbralisib R-enantiomer
Reactant of Route 3
Reactant of Route 3
Umbralisib R-enantiomer
Reactant of Route 4
Reactant of Route 4
Umbralisib R-enantiomer
Reactant of Route 5
Reactant of Route 5
Umbralisib R-enantiomer
Reactant of Route 6
Umbralisib R-enantiomer

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.